molecular formula C31H28FN3O4S2 B14084660 4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione CAS No. 6615-73-2

4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B14084660
CAS No.: 6615-73-2
M. Wt: 589.7 g/mol
InChI Key: XKVPQPFOEFMPNG-UHFFFAOYSA-N
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Description

4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that features a variety of functional groups, including a butoxyphenyl group, a fluorophenyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could involve:

    Formation of the pyrrolidine-2,3-dione core: This might be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiadiazolyl group: This could be done via a nucleophilic substitution reaction.

    Attachment of the butoxyphenyl and fluorophenyl groups: These steps might involve Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound could have a wide range of applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)-hydroxymethylidene]-5-(2-chlorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
  • 4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(2-bromophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of 4-[(4-Butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

6615-73-2

Molecular Formula

C31H28FN3O4S2

Molecular Weight

589.7 g/mol

IUPAC Name

4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H28FN3O4S2/c1-3-4-17-39-22-15-13-21(14-16-22)27(36)25-26(23-7-5-6-8-24(23)32)35(29(38)28(25)37)30-33-34-31(41-30)40-18-20-11-9-19(2)10-12-20/h5-16,26,36H,3-4,17-18H2,1-2H3

InChI Key

XKVPQPFOEFMPNG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)SCC4=CC=C(C=C4)C)C5=CC=CC=C5F)O

Origin of Product

United States

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